molecular formula C6H4N4O B13794737 3-Oxo-3lambda~5~-pteridine CAS No. 88299-32-5

3-Oxo-3lambda~5~-pteridine

Cat. No.: B13794737
CAS No.: 88299-32-5
M. Wt: 148.12 g/mol
InChI Key: UQUYFGLPKKGQRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Oxo-3λ⁵-pteridine is a pteridine derivative characterized by a ketone group at position 3 of the bicyclic pteridine core (pyrimidine fused with pyrazine) . The λ⁵ notation indicates a specific tautomeric or electronic configuration, distinguishing it from other oxidized pteridines. Pteridines, in general, are critical in biological systems as cofactors (e.g., tetrahydrobiopterin in nitric oxide synthesis) and antimicrobial/antitumor agents .

Properties

CAS No.

88299-32-5

Molecular Formula

C6H4N4O

Molecular Weight

148.12 g/mol

IUPAC Name

3-oxidopteridin-3-ium

InChI

InChI=1S/C6H4N4O/c11-10-3-5-6(9-4-10)8-2-1-7-5/h1-4H

InChI Key

UQUYFGLPKKGQRI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=N1)C=[N+](C=N2)[O-]

Origin of Product

United States

Chemical Reactions Analysis

Pteridine,3-oxide(9ci) undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different oxides, while substitution can introduce various functional groups onto the pteridine scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Pteridine Derivatives

Pterin-6-carboxylic Acid and Dihydropteridines

  • Structure : Pterin-6-carboxylic acid () features a carboxylic acid group at C6, contrasting with the C3 ketone of 3-Oxo-3λ⁵-pteridine. Dihydropteridines (e.g., 7,8-dihydropterin-6-carboxylic acid) have a reduced pyrazine ring, altering electronic properties .
  • Biological Role: These compounds are fluorescent pigments in millipedes and cyanobacteria. Their reduced forms participate in folate biosynthesis, as seen in Lactobacillus plantarum enzymatic pathways .
  • Functional Divergence : Unlike 3-Oxo-3λ⁵-pteridine, dihydropteridines are precursors for folate-like compounds, requiring ATP-dependent phosphorylation for metabolic integration .

Benzenesulfonamide Derivatives (TCMDC-143249)

  • Structure : This class () features a sulfonamide group linked to a benzene ring, distinct from the pteridine core.
  • Activity: TCMDC-143249 selectively inhibits Trypanosoma brucei PTR1 (IC₅₀ ~5 µM) without affecting dihydrofolate reductase (DHFR), highlighting its specificity .
  • Comparison : Unlike 3-Oxo-3λ⁵-pteridine, benzenesulfonamides bypass the pteridine scaffold entirely, relying on sulfonamide interactions for enzyme binding .

Fluorescent Pteridine Ligands (2,4-Diamino-6,7-dimethylpteridine)

  • Structure: Electron-withdrawing groups (e.g., amino, methyl) enhance fluorescence and nucleobase binding in RNA/DNA duplexes .

Functional and Structural Data Tables

Table 1: Structural and Functional Comparison of Pteridine Derivatives

Compound Key Functional Groups Biological Target/Activity IC₅₀/EC₅₀ (µM) Reference
3-Oxo-3λ⁵-pteridine C3 ketone Unknown (putative enzymatic roles) N/A
Pterin-6-carboxylic acid C6 carboxylic acid Fluorescent pigment in millipedes N/A
Bis-indole derivatives Bis-indole scaffold PTR1 inhibition (anti-leishmanial) 0.7–13.3
TCMDC-143249 Benzenesulfonamide Selective PTR1 inhibition ~5
2,4-Diamino-6,7-dimethylpteridine C2,4 amino; C6,7 methyl RNA orphan cytosine binding N/A

Table 2: Enzymatic Pathways Involving Pteridines

Pathway Key Compounds Enzymes/Processes Reference
Folate biosynthesis 7,8-Dihydropterin-6-carboxylic acid ATP-dependent phosphorylation
Tetrahydrobiopterin synthesis Sepiapterin GTP cyclohydrolase I (GTP-CH)
Antiparasitic drug targets Bis-indoles, TCMDC-143249 Pteridine reductase (PTR1) inhibition

Research Findings and Implications

  • Biosynthetic Links : 3-Oxo-3λ⁵-pteridine may relate to purine-derived pteridine biosynthesis, as guanine is a precursor for xanthopterin in butterflies ().
  • Its ketone group could be leveraged for covalent enzyme inhibition or prodrug design.
  • Structural Insights : The C3 ketone may confer unique redox properties compared to C6-modified pteridines, influencing cofactor roles or stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.